Plasma Protein Binding: Stereospecific Difference Between 3R-Hydroxy and 3S-Hydroxy Dihydroquinidine Derivatives
The 3(R) and 3(S) hydroxylated derivatives of quinidine and dihydroquinidine display quantitatively distinct plasma protein binding affinities, as demonstrated by equilibrium dialysis in human plasma [1]. The native quinidine free fraction in healthy volunteers is 0.129 ± 0.019 (i.e., ~87.1% bound), and the binding interaction with α₁-acid glycoprotein is saturable and stereochemically sensitive [2]. While the absolute binding percentages for the individual 3R-acetylated derivative are not published in open literature, the Leroyer et al. (1986) comparative study established that the 3R and 3S configurations of the hydroxylated dihydroquinidine series are distinguishable by their binding to both albumin and orosomucoid, with the 3R series consistently displaying altered affinity relative to the 3S series [1]. For any pharmacokinetic model or bioanalytical method that assumes uniform protein binding across quinidine metabolites, the 3R-acetylated compound introduces a stereochemistry-driven variable that cannot be accounted for by data from the 3S isomer.
| Evidence Dimension | Plasma protein free fraction and stereospecific binding to α₁-acid glycoprotein |
|---|---|
| Target Compound Data | 3R-acetyl configuration; quantitative free fraction data not published for the acetylated form; stereospecific binding difference relative to 3S series confirmed by Leroyer et al. (1986) |
| Comparator Or Baseline | Quinidine free fraction: 0.129 ± 0.019 (87.1% bound); 3S-hydroxy dihydroquinidine (LNC-834): distinct binding profile; dihydroquinidine binding: similar to quinidine in 1.75–23.0 mg/L range |
| Quantified Difference | Qualitative stereospecific difference confirmed; quantitative magnitude not publicly reported |
| Conditions | Equilibrium dialysis in human plasma; binding to albumin and α₁-acid glycoprotein (orosomucoid) |
Why This Matters
Users sourcing this compound for pharmacokinetic or bioanalytical studies must account for stereospecific protein binding, as employing binding parameters from the 3S isomer or parent quinidine will introduce systematic error in free-drug concentration calculations.
- [1] Leroyer, R.; Jarreau, C.; Pays, M. Etude de la fixation aux protéines plasmatiques des dérivés 3(S) ou 3(R) hydroxylés de la quinidine et de la dihydroquinidine. Therapie, 1986, 41 (3), 159–162. PMID: 3750253. View Source
- [2] Ueda, C. T.; Makoid, M. C. Quinidine and dihydroquinidine interactions in human plasma. Journal of Pharmaceutical Sciences, 1979, 68 (4), 448–450. PMID: 438966. View Source
